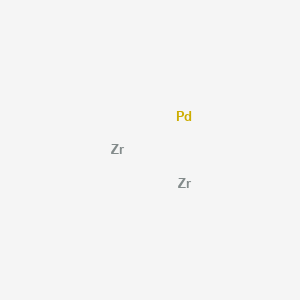
Palladium--zirconium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–zirconium (1/2) is a compound that combines the unique properties of palladium and zirconium. Palladium is a transition metal known for its excellent catalytic properties, while zirconium is known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium–zirconium (1/2) can be synthesized using several methods. One common approach is the hydrothermal method, where zirconium dioxide is used as the core, and palladium is deposited on its surface using a reducing agent like ascorbic acid . Another method involves the electrochemical impregnation of nanostructured zirconium oxide with palladium nanoparticles . These methods ensure high dispersion and stability of the palladium nanoparticles on the zirconium oxide surface.
Industrial Production Methods
In industrial settings, palladium–zirconium (1/2) is often produced using high-energy ball milling techniques. This method involves the mechanical blending of zirconium and palladium powders, followed by consolidation through hot-pressing at elevated temperatures . This process results in a nanocomposite material with enhanced catalytic properties and stability.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–zirconium (1/2) undergoes several types of chemical reactions, including:
Oxidation: Palladium in the compound can be oxidized to form palladium oxide.
Reduction: Palladium oxide can be reduced back to palladium using reducing agents like hydrogen.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving palladium–zirconium (1/2) include hydrogen, oxygen, and various organic halides. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki–Miyaura coupling reaction, the major products are biaryl compounds formed from the coupling of aryl halides with aryl boronic acids .
Wissenschaftliche Forschungsanwendungen
Palladium–zirconium (1/2) has a wide range of applications in scientific research:
Biology: The compound is being explored for its potential in drug delivery systems and as a component in biosensors.
Wirkmechanismus
The mechanism by which palladium–zirconium (1/2) exerts its effects is primarily through its catalytic properties. Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions, while zirconium provides structural stability and resistance to degradation. The molecular targets and pathways involved depend on the specific application, such as the activation of organic molecules in catalytic reactions or the stabilization of hydrogen in fuel cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium Nanoparticles: Pure palladium nanoparticles are widely used in catalysis but lack the structural stability provided by zirconium.
Zirconium Oxide: Zirconium oxide is known for its high thermal stability but lacks the catalytic properties of palladium.
Palladium-Zirconium Oxide Nanocomposites: These nanocomposites combine the properties of both elements, similar to palladium–zirconium (1/2), but may differ in their specific ratios and preparation methods.
Uniqueness
Palladium–zirconium (1/2) is unique in its combination of high catalytic activity and structural stability. This makes it particularly valuable in applications requiring both properties, such as in fuel cells and advanced catalytic systems .
Eigenschaften
CAS-Nummer |
12299-13-7 |
|---|---|
Molekularformel |
PdZr2 |
Molekulargewicht |
288.87 g/mol |
IUPAC-Name |
palladium;zirconium |
InChI |
InChI=1S/Pd.2Zr |
InChI-Schlüssel |
RPLOBYBRFIFVSC-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[Zr].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


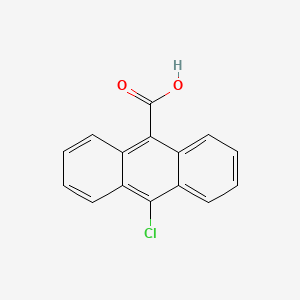
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
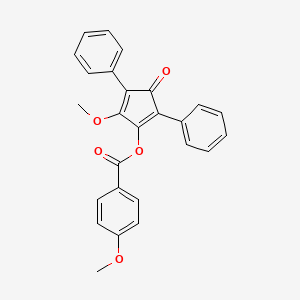
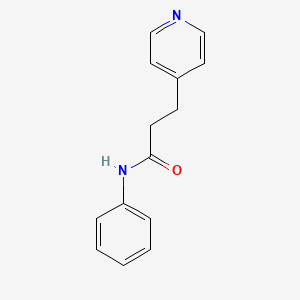
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
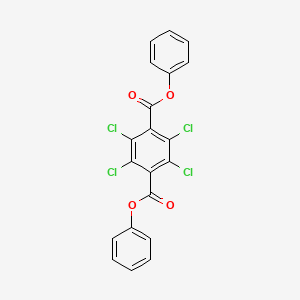
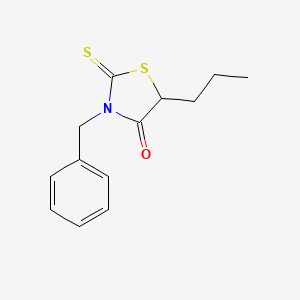
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)


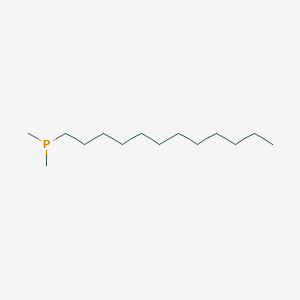
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
